4,4,7-Trimethyl-1,3-dihydroquinolin-2-one
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Overview
Description
4,4,7-Trimethyl-1,3-dihydroquinolin-2-one is a versatile chemical compound with the molecular formula C₁₂H₁₅NO and a molecular weight of 189.26 g/mol . This compound is known for its unique properties, making it suitable for various applications in scientific research, including drug synthesis, polymer chemistry, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,7-Trimethyl-1,3-dihydroquinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminoacetophenone with isobutyraldehyde in the presence of an acid catalyst to form the quinoline ring structure. The reaction conditions often involve heating the mixture to promote cyclization and subsequent purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
4,4,7-Trimethyl-1,3-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
4,4,7-Trimethyl-1,3-dihydroquinolin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4,4,7-Trimethyl-1,3-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to its biological activities. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4,6-Trimethyl-1,3-dihydroquinolin-2-one: Similar in structure but with a different position of the methyl group.
4,4,8-Trimethyl-1,3-dihydroquinolin-2-one: Another structural isomer with a different methyl group position.
2,2,4-Trimethyl-1,2-dihydroquinoline: A related compound with a different substitution pattern.
Uniqueness
4,4,7-Trimethyl-1,3-dihydroquinolin-2-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in organic electronics and as a building block in the synthesis of complex organic molecules.
Properties
IUPAC Name |
4,4,7-trimethyl-1,3-dihydroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8-4-5-9-10(6-8)13-11(14)7-12(9,2)3/h4-6H,7H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYQZWWWDAQMDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC(=O)N2)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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